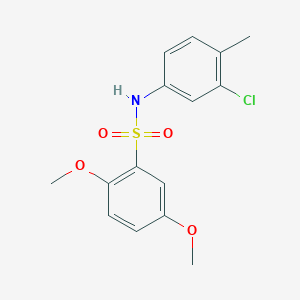

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

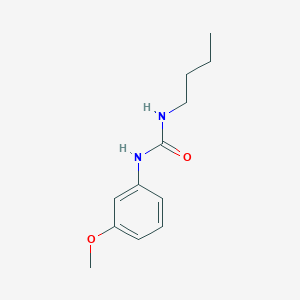

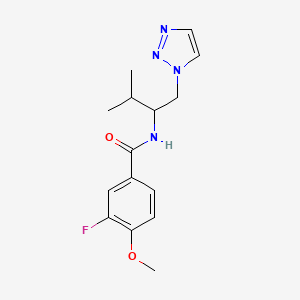

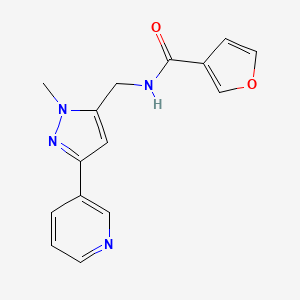

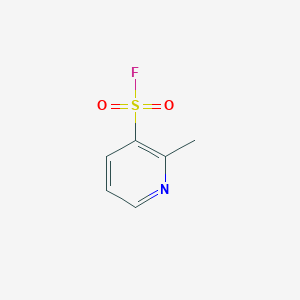

“N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a common functional group in various pharmaceutical agents . The compound also has a chloro-methylphenyl group and a dimethoxybenzene group, which could contribute to its physical and chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (3-chloro-4-methylphenylamine) with a sulfonyl chloride (2,5-dimethoxybenzenesulfonyl chloride). This is a common method for preparing sulfonamides .Applications De Recherche Scientifique

Synthesis and Characterization

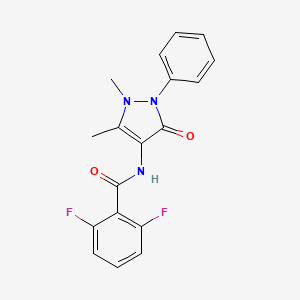

Synthesis, Characterization and Computational Study of Newly Synthesized Sulfonamide Molecule

A newly synthesized compound was characterized using SCXRD studies and spectroscopic tools, highlighting the importance of sulfonamides in drug development due to their structural and electronic properties. The study provided insights into the type and nature of intermolecular interactions within the crystal state of the compound, emphasizing its stability and potential biological applications (Murthy et al., 2018).

Anticancer Activities

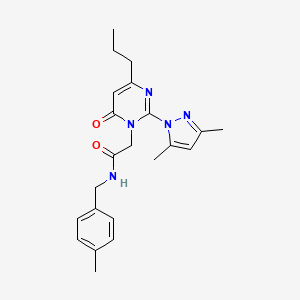

KCN1, a Novel Synthetic Sulfonamide Anticancer Agent In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology

This study explored the anticancer activities of KCN1, a sulfonamide compound, against pancreatic cancer, demonstrating its potential as a therapeutic agent. The research provided valuable information on the compound's pharmacokinetics, stability, and tissue distribution, offering a foundation for future drug development (Wang et al., 2012).

Mécanisme D'action

Mode of Action

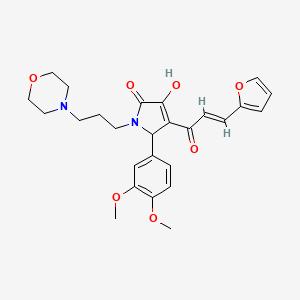

It has been suggested that photosynthesis may be involved in the phytotoxic action of the herbicide, and starvation is suggested as a possible mode of action .

Biochemical Pathways

It is suggested that the compound may interfere with photosynthesis, leading to starvation

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is suggested that the compound may cause starvation in plants by interfering with photosynthesis .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-4-5-11(8-13(10)16)17-22(18,19)15-9-12(20-2)6-7-14(15)21-3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOYUPFFHHAXMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2464956.png)

![(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid](/img/structure/B2464957.png)

![1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2464967.png)

![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)

![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)